Nakinadine A

描述

属性

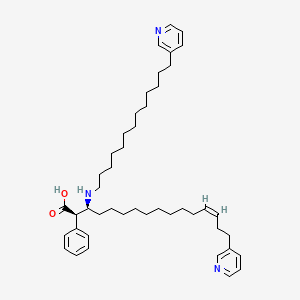

分子式 |

C45H67N3O2 |

|---|---|

分子量 |

682 g/mol |

IUPAC 名称 |

(Z,2R,3S)-2-phenyl-16-pyridin-3-yl-3-(13-pyridin-3-yltridecylamino)hexadec-13-enoic acid |

InChI |

InChI=1S/C45H67N3O2/c49-45(50)44(42-32-22-19-23-33-42)43(34-24-17-13-9-5-1-3-7-11-15-20-28-40-30-26-35-46-38-40)48-37-25-18-14-10-6-2-4-8-12-16-21-29-41-31-27-36-47-39-41/h11,15,19,22-23,26-27,30-33,35-36,38-39,43-44,48H,1-10,12-14,16-18,20-21,24-25,28-29,34,37H2,(H,49,50)/b15-11-/t43-,44+/m0/s1 |

InChI 键 |

TYCDSXYCBIVNDY-KEEMVQFBSA-N |

手性 SMILES |

C1=CC=C(C=C1)[C@H]([C@H](CCCCCCCCC/C=C\CCC2=CN=CC=C2)NCCCCCCCCCCCCCC3=CN=CC=C3)C(=O)O |

规范 SMILES |

C1=CC=C(C=C1)C(C(CCCCCCCCCC=CCCC2=CN=CC=C2)NCCCCCCCCCCCCCC3=CN=CC=C3)C(=O)O |

同义词 |

nakinadine A |

产品来源 |

United States |

Natural Origin and Isolation of Nakinadine a

Identification of Producing Organisms and Associated Microbial Symbionts

Nakinadine A and other members of the nakinadine family (nakinadines A-F) were identified from marine sponges. acs.orgacs.org

Marine Sponge Species: Amphimedon sp.

The primary source identified for the isolation of this compound is the marine sponge Amphimedon sp. acs.orgacs.orgscilit.comrsc.orgrsc.orgnih.govmolaid.com The genus Amphimedon is recognized as a rich source of diverse secondary metabolites, including various classes of alkaloids. nih.govresearchgate.net While the sponge is the source, marine sponges are known to have associated microorganisms, and these symbionts can sometimes be the actual producers of the bioactive compounds. nih.govresearchgate.net

Geographical Isolation Sites

The initial isolation of this compound was reported from a sponge collected in Okinawan waters. acs.orgacs.orgnih.govresearchgate.net Specifically, one source mentions collection in Nakijin, Okinawa. nih.govresearchgate.net Other studies on Amphimedon species and their metabolites have also been conducted on sponges collected from different regions, including Fukuoka in Japan and Florida. nih.govresearchgate.net

Here is a table summarizing the geographical isolation site for this compound:

| Compound | Source Organism | Geographical Location |

| This compound | Amphimedon sp. | Okinawa, Japan (Nakijin) nih.govresearchgate.net |

Extraction and Purification Methodologies

Detailed methodologies for the extraction and purification of this compound from its natural source are typically described in the original isolation studies. General approaches for extracting natural products from marine sponges often involve collecting the sponge material, followed by extraction using organic solvents. lunanano.comyoutube.com This process aims to lyse the cells and release the compounds of interest into the solvent. lunanano.comrwdstco.comresearchgate.net

Initial Characterization of this compound from Natural Sources

Initial characterization of this compound from natural sources involved determining its chemical structure and physical properties. This compound is described as a novel bis-pyridine alkaloid featuring an α-phenyl-β-amino acid moiety with a long-chain aliphatic N-substituent capped by a pyridin-3-yl group. acs.orgacs.orgrsc.orgtandfonline.com

Spectroscopic methods play a crucial role in the characterization of natural products. For this compound, techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy were used to elucidate its structure. acs.orgacs.org Comparison of NMR data from the natural product with synthetically prepared samples has been instrumental in confirming structural assignments and determining the absolute configuration. acs.orgacs.org

Specific rotation data was also reported for natural (−)-nakinadine A, with a value of [α]D²³ -3 (c 1.0 in CHCl₃). acs.orgacs.org This physical property is important for characterizing chiral compounds and comparing natural isolates with synthetic versions. acs.orgacs.org The absolute configuration of natural (−)-nakinadine A has been assigned as (2S,3R,Z) based on spectroscopic data and comparison with synthetic standards. acs.orgacs.orgscilit.comacs.orgox.ac.uk

The molecular formula of natural this compound has been reported as C₄₅H₆₇N₃O₂. acs.orgacs.org

Structural Elucidation and Stereochemical Assignment of Nakinadine a

Spectroscopic Analysis for Gross Structure Determination

The foundational step in characterizing Nakinadine A involved a suite of spectroscopic techniques to determine its planar structure, revealing a complex molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was instrumental in piecing together the carbon-hydrogen framework of this compound. Through detailed analysis of both ¹H and ¹³C NMR spectra, researchers were able to identify the key structural components of the molecule.

Comparison of the ¹H and ¹³C NMR spectroscopic data of the natural product with synthetically prepared stereoisomers proved crucial in confirming the gross structure and later, the stereochemistry of this compound. The data for the synthetic (-)-(2S,3R,Z)-Nakinadine A, which was ultimately confirmed to be identical to the natural product, is presented below.

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |

|---|---|---|

| 2 | 59.1 | 3.59 (d, J = 8.5 Hz) |

| 3 | 57.9 | 3.31 (m) |

| 4 | 174.5 | - |

| 5 | - | - |

| 6 | - | - |

| 7 | - | - |

| 8 | - | - |

| 9 | - | - |

| 10 | - | - |

| 11 | 129.0 | 5.37 (m) |

| 12 | 129.9 | 5.37 (m) |

| 13 | 27.2 | 2.03 (m) |

| 14 | 32.5 | 2.34 (t, J = 7.5 Hz) |

| 1' | 134.4 | - |

| 2' | 149.9 | 8.44 (d, J = 4.0 Hz) |

| 3' | 147.3 | 8.42 (s) |

| 4' | 123.4 | 7.22 (dd, J = 8.0, 5.0 Hz) |

| 5' | 135.9 | 7.50 (d, J = 8.0 Hz) |

| 1'' | 139.3 | - |

| 2'', 6'' | 128.7 | 7.32 (m) |

| 3'', 5'' | 128.4 | 7.32 (m) |

| 4'' | 127.3 | 7.25 (m) |

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was employed to determine the exact mass and molecular formula of this compound. This technique provided a molecular ion peak at an m/z of 678.5415, corresponding to the molecular formula C₄₅H₆₈N₃O₂⁺ ([M+H]⁺). This information was vital for confirming the elemental composition of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provided insights into the electronic transitions within the this compound molecule, revealing the presence of chromophores. The UV spectrum of this compound exhibited a maximum absorption (λmax) at 259 nm. This absorption is consistent with the presence of the phenyl and pyridine (B92270) ring systems within the molecular structure.

Assignment of Relative Configuration

The initial determination of the relative stereochemistry of the two contiguous chiral centers in this compound was proposed by Kobayashi et al. to be (RS,SR). This assignment was based on a detailed analysis of ¹H-¹³C coupling constants. By measuring the magnitude of these coupling constants, information about the dihedral angles between adjacent protons and carbons can be inferred, allowing for the deduction of the relative spatial arrangement of the substituents on the chiral centers.

Determination of Absolute Configuration

While relative configuration describes the arrangement of stereocenters relative to each other, determining the absolute configuration defines their precise three-dimensional orientation.

Asymmetric Synthesis Approaches for Configurational Assignment

The definitive assignment of the absolute configuration of this compound as (2S, 3R, Z) was achieved through the first asymmetric synthesis of the molecule by Davies and colleagues. acs.orgdrugbank.com This strategic approach involved the synthesis of two possible diastereomers, (2S,3R,Z)-Nakinadine A and (2R,3R,Z)-Nakinadine A, and a subsequent comparison of their spectroscopic and physical properties with those of the natural product. acs.org

The key step in this synthesis was an asymmetric Mannich-type reaction. This reaction involved the condensation of an N-tert-butylsulfinyl imine derived from (R)-tert-butylsulfinamide and (Z)-14-(pyridin-3′-yl)tetradec-11-enal with the lithium enolate of methyl phenylacetate (B1230308). This crucial step allowed for the controlled installation of the two adjacent stereocenters.

Following the synthesis of both the (2S,3R,Z) and (2R,3R,Z) stereoisomers, their ¹H and ¹³C NMR spectra, as well as their specific rotation values, were meticulously compared to the data reported for natural this compound. The spectroscopic data of the synthetic (2S,3R,Z)-isomer showed excellent agreement with that of the natural product. Furthermore, the specific rotation of the synthetic (2S,3R,Z)-Nakinadine A was found to be [α]D²⁰ -15.7 (c 1.0 in CHCl₃), which, importantly, had the same negative sign as that reported for the natural isolate ([α]D²³ -3). acs.org This congruence in spectroscopic and polarimetric data unequivocally established the absolute configuration of natural (-)-Nakinadine A as (2S, 3R, Z). acs.org

Comparison of Spectroscopic and Optical Rotation Data with Synthetic Samples

The absolute configuration of naturally occurring this compound was definitively established through the first asymmetric synthesis of its possible stereoisomers. nih.govacs.org The initial structural proposal by Kobayashi et al. determined the relative configuration as (RS,SR) based on coupling constant analysis, but the absolute stereochemistry remained unknown. acs.org To resolve this, both the (2S,3R,Z) and (2R,3R,Z) diastereoisomers of this compound were synthesized. acs.org

A comparison of the nuclear magnetic resonance (NMR) spectroscopic data and the specific rotation of these synthetic samples with the data reported for the natural product allowed for the unambiguous assignment of the absolute configuration. nih.govacs.org The ¹H and ¹³C NMR spectroscopic data of the synthetic (2S,3R,Z)-isomer showed good agreement with the data for natural (-)-Nakinadine A, particularly in the key regions of the β-amino acid moiety. acs.org

The specific rotation reported for the natural product was [α]D23 -3 (c 1.0 in CHCl₃). acs.org The synthetic (2S,3R,Z)-isomer exhibited a specific rotation of [α]D20 -15.7 (c 1.0 in CHCl₃). acs.org Although the magnitudes of the specific rotation values were not identical, their shared negative sign was a crucial indicator. This similarity in the sign of optical rotation strongly suggested that natural (-)-Nakinadine A possesses the (2S,3R,Z) configuration. acs.org This assignment is also consistent with the absolute (2S)-configurations previously determined for Nakinadines B and C. acs.org

Table 1: Comparison of Spectroscopic and Optical Data for Natural and Synthetic this compound

| Parameter | Natural (-)-Nakinadine A | Synthetic (2S,3R,Z)-Nakinadine A | Synthetic (2R,3R,Z)-Nakinadine A |

|---|---|---|---|

| Specific Rotation [α]D | -3 (c 1.0, CHCl₃) | -15.7 (c 1.0, CHCl₃) | Data not specified |

| ¹H NMR (δ ppm) C21-H | 3.31 | 3.31 | 3.36 |

| ¹H NMR (δ ppm) C22-H | 2.84 | 2.84 | 2.92 |

| ¹³C NMR (δ ppm) C21 | 66.9 | 66.9 | 66.1 |

| ¹³C NMR (δ ppm) C22 | 57.3 | 57.3 | 56.1 |

| ¹³C NMR (δ ppm) C24 | 175.0 | 175.0 | 175.3 |

Structural Comparison within the Nakinadine Family (Nakinadines B-F)

The nakinadine alkaloids, Nakinadines A-F, share a common structural framework centered on an α-phenyl-β-amino acid moiety. acs.org A key feature common to all members is a long-chain N-alkyl substituent that terminates in a 3-pyridyl group. acs.org

The primary structural distinction within the family separates Nakinadines A, D, E, and F from Nakinadines B and C. acs.org Nakinadines A and D-F are characterized by a β²,³-amino acid core, meaning they possess a second long-chain alkyl substituent at the β-carbon (C3) position. In contrast, Nakinadines B and C have a simpler β²-amino acid core and lack this substituent at the β-carbon. acs.org

Further variations exist among the members:

This compound is distinguished by a C₁₄ unsaturated alkyl chain at the β-carbon, which includes a Z-configured double bond. nih.govacs.org

Nakinadine B and Nakinadine C lack the β-carbon substituent. The absolute (S)-configuration has been assigned to their C2 position. acs.orgrsc.org

Nakinadine D has a saturated C₁₄ alkyl chain at the β-carbon. nih.govacs.org

Nakinadine E features a saturated C₁₂ alkyl chain at the β-carbon. nih.govacs.org

Nakinadine F possesses a C₁₄ unsaturated alkyl chain at the β-carbon, similar to this compound, but with an E-configured double bond. nih.gov

The stereochemistry of Nakinadines D, E, and F was investigated through asymmetric synthesis. nih.govacs.org Comparison of the ¹H and ¹³C NMR spectroscopic data of the synthetic materials with the natural products confirmed their relative (RS,SR)-configurations. nih.govacs.org Given the established absolute (2S,3R)-configuration of this compound and the (2S)-configuration of Nakinadines B and C, it is proposed that Nakinadines D, E, and F also share the absolute (2S,3R)-configuration. acs.orgnih.govacs.org This suggests that the entire family of alkaloids is likely homochiral at the C2 position. acs.org

Table 2: Structural Features of the Nakinadine Family

| Compound | Core Structure | Substituent at β-Carbon (C3) | Established/Proposed Absolute Configuration |

|---|---|---|---|

| This compound | β²,³-amino acid | (Z)-14-(pyridin-3-yl)tetradec-11-enyl | (2S,3R,Z) |

| Nakinadine B | β²-amino acid | None | (2S) |

| Nakinadine C | β²-amino acid | None | (2S) |

| Nakinadine D | β²,³-amino acid | 14-(pyridin-3-yl)tetradecyl | (2S,3R) [Proposed] |

| Nakinadine E | β²,³-amino acid | 12-(pyridin-3-yl)dodecyl | (2S,3R) [Proposed] |

| Nakinadine F | β²,³-amino acid | (E)-14-(pyridin-3-yl)tetradec-11-enyl | (2S,3R) [Proposed] |

Chemical Synthesis and Analogues of Nakinadine a

Total Asymmetric Synthesis of Nakinadine A

The total asymmetric synthesis of this compound aims to produce the compound with a defined stereochemistry, mirroring the form found in nature acs.orgnih.gov. The first asymmetric synthesis of (−)-(2S,3R,Z)-nakinadine A was reported in 2014 acs.orgnih.gov.

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis is a crucial technique in planning the synthesis of complex molecules, involving working backward from the target molecule to simpler, readily available starting materials msu.eduwikipedia.org. For the synthesis of this compound, a key challenge is the construction of the α-phenyl-β-amino acid core with control over the stereocenters at the α and β positions acs.org.

A strategic disconnection in the retrosynthesis of this compound involves breaking the bond between the α and β carbons of the amino acid moiety. This disconnection suggests precursors that could be coupled through a reaction that forms this carbon-carbon bond while establishing the desired stereochemistry acs.org. Another important consideration is the introduction of the long aliphatic chain and the pyridin-3-yl group acs.org.

Key Stereoselective Transformations

Stereoselective transformations are essential for constructing chiral molecules like this compound with high enantiomeric and diastereomeric purity acs.orgnih.gov. Several key reactions have been employed in the asymmetric synthesis of this compound and related nakinadine alkaloids.

Mannich-type Reactions

Mannich-type reactions have been identified as a key stereodefining step in the asymmetric synthesis of this compound acs.orgnih.govscilit.comacs.orgacs.org. Specifically, the Mannich-type reaction of methyl phenylacetate (B1230308) with an N-tert-butylsulfinyl imine derived from (R)-tert-butylsulfinamide and (Z)-14-(pyridin-3′-yl)tetradec-11-enal was utilized in the first asymmetric synthesis acs.orgnih.govscilit.comacs.orgacs.org. This reaction allows for the formation of the β-amino ester core with control over the stereochemistry acs.orgacs.org.

Diastereoselective Enolate Protonation

Diastereoselective enolate protonation has been employed as a key step in the synthesis of other nakinadine alkaloids, such as nakinadines B and C acs.orgacs.org. This strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated system, generating an enolate, which is then stereoselectively protonated to establish a chiral center acs.orgacs.orgresearchgate.net. While the primary asymmetric induction in the synthesis of this compound discussed in the search results relies on the Mannich-type reaction with a chiral sulfinimine acs.org, diastereoselective enolate protonation is a related method used in the synthesis of related structures within the nakinadine family acs.orgacs.orgresearchgate.net.

Asymmetric Michael Additions

Asymmetric Michael additions are another class of reactions relevant to the synthesis of β-amino acid derivatives, which form the core of this compound researchgate.netrsc.orgresearchgate.netrsc.org. Although the primary reported synthesis of this compound specifically highlights the Mannich reaction acs.org, asymmetric Michael additions, such as the conjugate addition of lithium dibenzylamide to an N-α-phenylacryloyl SuperQuat derivative, have been used in the asymmetric synthesis of nakinadine B and are a general strategy for accessing chiral β-amino acids acs.orgrsc.orgrsc.orgrsc.org. These reactions can establish stereocenters through the addition of a nucleophile to an activated alkene in a stereocontrolled manner researchgate.netrsc.orgresearchgate.netrsc.org.

Synthetic Routes and Overall Yields

Here is a summary of the yields and steps for the reported asymmetric syntheses of this compound stereoisomers:

| Stereoisomer | Number of Steps | Overall Yield (%) |

| (−)-(2S,3R,Z) | 10 | 10 |

| (2R,3R,Z) | 11 | 9 |

Control of Geometric Isomerism (Z/E ratios)

Geometric isomerism, specifically the Z and E configurations, arises in alkenes due to restricted rotation around the carbon-carbon double bond wikipedia.org. In the case of this compound, a double bond is present within the long aliphatic chain fishersci.ca. Achieving control over the geometry of this double bond is crucial for synthesizing the natural product accurately.

The first asymmetric synthesis of (−)-(2S,3R,Z)-Nakinadine A successfully addressed the challenge of controlling geometric isomerism. This synthesis yielded the target molecule with a high Z:E ratio of 97:3 diastereomeric ratio (dr) fishersci.caamericanelements.comwikipedia.orgacmec.com.cntcichemicals.comchemspider.com. This high selectivity indicates that the synthetic route effectively favored the formation of the Z isomer over the E isomer at the double bond within the aliphatic chain. Methods involving thiyl radical-catalyzed isomerization have been explored for controlling Z to E C=C isomerization in other lipid contexts, allowing for the synthesis of specific geometric isomers uni.lu.

Synthesis of this compound Diastereoisomers

The synthesis of this compound involves the formation of a β-amino acid moiety with defined stereochemistry at the α and β carbons. This compound possesses stereocenters, leading to the possibility of different diastereoisomers fishersci.ca. The initial synthetic efforts aimed to prepare both possible diastereoisomers, excluding geometric isomers, to confirm the absolute configuration of the natural product fishersci.ca.

A key step in the first asymmetric synthesis of (−)-Nakinadine A was a Mannich-type reaction fishersci.caamericanelements.comwikipedia.orgacmec.com.cnchemspider.com. This reaction was performed between methyl phenylacetate and an N-tert-butylsulfinyl imine fishersci.caamericanelements.comwikipedia.orgacmec.com.cnchemspider.com. The sulfinyl imine was derived from the condensation of (R)-tert-butylsulfinamide and (Z)-14-(pyridin-3′-yl)tetradec-11-enal fishersci.caamericanelements.comwikipedia.orgacmec.com.cn. This Mannich-type reaction proved effective in facilitating the synthesis of both the 2,3-syn- and 2,3-anti-diastereoisomers of the α-phenyl-β-sulfinamido ester intermediate fishersci.caamericanelements.comwikipedia.orgacmec.com.cn.

The successful synthesis of both diastereoisomers and comparison of their spectroscopic and specific rotation data with those of the natural product were instrumental in assigning the absolute (2S,3R,Z)-configuration to natural (−)-Nakinadine A fishersci.caamericanelements.com. Diastereoselective nucleophilic addition to enantiopure N-tert-butylsulfinyl imines has been established as a powerful methodology for the asymmetric synthesis of various amines, including β-amino acid derivatives fishersci.caamericanelements.comnih.gov.

| Diastereoisomer | Number of Steps | Overall Yield | Z:E Ratio | Enantiomeric Excess (ee) |

| (−)-(2S,3R,Z)-Nakinadine A | 10 | 10% | 97:3 | >98% |

| (2R,3R,Z)-Nakinadine A | 11 | 9% | Not specified | Not specified |

Synthetic Approaches to Nakinadine Analogues and Core Structures

The nakinadine family of alkaloids, including this compound, share a common scaffold featuring an α-phenyl-β-amino acid moiety, a long aliphatic chain substituted with a nitrogen, and a pyridin-3-yl group capping the chain fishersci.caamericanelements.comsigmaaldrich.com. Synthetic efforts towards nakinadines and their analogues often focus on the efficient construction and coupling of these key structural components. Variations in the amino acid core and the long chain differentiate the various nakinadine family members (A-F) fishersci.caamericanelements.comsigmaaldrich.com.

α-Phenyl-β-Amino Acid Moiety Synthesis

The α-phenyl-β-amino acid unit is a central structural element of the nakinadine alkaloids fishersci.caamericanelements.comsigmaaldrich.com. As highlighted in the synthesis of this compound, the asymmetric Mannich-type reaction between methyl phenylacetate and a chiral N-tert-butylsulfinyl imine is a direct approach to construct this moiety with control over stereochemistry fishersci.caamericanelements.comwikipedia.orgacmec.com.cnchemspider.com. This strategy leverages the reactivity of ester enolates with activated imines to form the β-amino ester linkage and establish the stereocenters at the α and β positions of the amino acid.

Beyond the specific synthesis of this compound, research has explored various methods for the synthesis of α-phenyl-β-amino acid derivatives, which can serve as core units for nakinadine analogues. Approaches utilizing asymmetric Michael addition and proline-catalyzed aminoxylation have been developed for the synthesis of α-phenyl-β²-amino acid core units, relevant to other nakinadine family members like Nakinadine B and C sigmaaldrich.comnih.gov. Enantioselective catalytic methods involving cooperative isothiourea and Brønsted acid catalysis have also been reported for the synthesis of α-aryl-β²-amino esters nih.gov. These diverse methodologies underscore the importance of developing efficient and stereoselective routes to this key amino acid structural motif.

Long-Chain N-Alkyl Substituent Derivatization

The long aliphatic chain bearing a terminal pyridin-3-yl group is another characteristic feature of the nakinadine alkaloids fishersci.caamericanelements.comsigmaaldrich.com. The synthesis of this compound involved the preparation of a precursor aldehyde, (Z)-14-(pyridin-3′-yl)tetradec-11-enal, which contains this functionalized long chain fishersci.caamericanelements.com. This precursor was synthesized starting from 11-bromoundecan-1-ol fishersci.caamericanelements.com.

While the detailed derivatization steps for constructing the entire pyridin-3′-yl-capped tetradecenal unit from 11-bromoundecan-1-ol in the context of this compound synthesis are not extensively detailed in the provided information, the incorporation of such long-chain alkyl substituents is a necessary aspect of nakinadine synthesis. For other nakinadine analogues, reductive N-alkylation has been employed as a method to introduce the requisite long-chain aliphatic substituent onto the nitrogen of the amino acid core fishersci.caamericanelements.com. This suggests that reductive amination strategies or similar N-alkylation methods are likely employed to attach the functionalized long chain to the α-phenyl-β-amino acid moiety in the synthesis of the nakinadine scaffold.

Bis-Pyridine Alkaloid Core Construction

This compound has been described as a novel bis-pyridine alkaloid nih.gov. However, based on the reported structure and synthetic approaches fishersci.caamericanelements.comsigmaaldrich.com, the molecule contains a single pyridin-3-yl group located at the terminus of the long aliphatic chain, rather than a fused or directly linked bis-pyridine core structure. The "bis-pyridine" descriptor may refer to the presence of two nitrogen atoms within the molecule, one in the pyridine (B92270) ring and one in the amino acid portion.

Preclinical Pharmacological and Biological Activities of Nakinadine a and Analogues

In Vitro Cytotoxicity Evaluation

Activity against Murine Leukemia Cell Lines (e.g., L1210)

There is currently no publicly available data on the cytotoxic activity of Nakinadine A or its analogues against the murine leukemia cell line L1210.

Activity against Human Epidermoid Carcinoma Cell Lines (e.g., KB)

Information regarding the cytotoxic effects of this compound or its analogues on the human epidermoid carcinoma cell line KB is not available in the current body of scientific literature.

General Cytotoxicity Profiles

Comprehensive cytotoxicity profiles for this compound and its analogues across various cell lines have not been reported in published research.

Antiviral Activity (e.g., Hepatitis C Virus)

Inhibition of Viral Protease Enzymes (e.g., HCV NS3 Protease)

There are no studies available that have investigated the inhibitory activity of this compound or its analogues against the Hepatitis C Virus NS3 protease enzyme.

Inhibition of Viral Helicase Enzymes (e.g., HCV NS3 Helicase)

The potential for this compound or its analogues to inhibit the Hepatitis C Virus NS3 helicase enzyme has not been explored in any documented research.

Computational Docking Studies and In Vitro Validation

Comprehensive searches of scientific literature did not yield specific computational docking studies or in vitro validation results for this compound or its direct analogues. This suggests that research in this particular area may be limited or not publicly available at this time.

Generally, computational docking is a molecular modeling technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to screen potential candidates by predicting their binding affinity and mode of action against a biological target, such as an enzyme or receptor. mdpi.com Following in silico screening, in vitro validation is crucial to confirm the computational predictions through biochemical and cellular assays. rsc.org These assays measure the actual inhibitory or modulatory activity of the compound on its target. nih.gov

While specific data for this compound is unavailable, the broader class of naphthyridine compounds, to which this compound belongs, has been the subject of such studies. For instance, various 1,7-naphthyridine (B1217170) and 1,8-naphthyridine (B1210474) analogues have been investigated using molecular docking to understand their inhibitory activity against various enzymes. mdpi.comresearchgate.netnih.gov These studies often correlate the computational findings with in vitro biological activity to establish a structure-activity relationship. nih.gov

Other Reported Biological Activities

There is no specific information available in the reviewed literature regarding the antimicrobial activity of this compound. However, the naphthyridine scaffold is a well-established pharmacophore in antimicrobial agents. mdpi.com The first synthetic antibacterial agent from this class was nalidixic acid, a 1,8-naphthyridine derivative. mdpi.com

Numerous studies have demonstrated the broad-spectrum antimicrobial properties of various synthetic and naturally derived naphthyridine compounds against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.netmdpi.com For example, certain canthin-6-one (B41653) derivatives, which are 1,5-naphthyridines, have shown potent inhibitory activity against Staphylococcus aureus and Escherichia coli, including methicillin-resistant Staphylococcus aureus (MRSA) strains. mdpi.com The mechanism of action for many naphthyridine-based antibiotics involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. mdpi.com

Given the established antimicrobial potential of the naphthyridine core, it is plausible that this compound and its analogues could exhibit similar properties, though experimental data is required to confirm this.

Structure Activity Relationship Sar Studies for Nakinadine a and Derivatives

Impact of Stereochemistry on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can profoundly influence biological activity google.com. Different stereoisomers of a compound can exhibit significant differences in potency, efficacy, and even the type of biological effect google.com. The synthesis of specific stereoisomers, such as the enantioselective total synthesis of (-)-Nakinadine B, underscores the importance of controlling stereochemistry in the synthesis of these alkaloids mdpi.comchem960.comchem960.com. While specific data on the differential activity of Nakinadine A stereoisomers is not provided, the general understanding in medicinal chemistry is that the precise spatial orientation of functional groups is critical for optimal interaction with chiral biological targets like enzymes and receptors google.com. Studies on the asymmetric synthesis of related structures further emphasize the challenges and importance of achieving stereochemical control to potentially yield compounds with greater biological activity google.commdpi.com.

Influence of N-Substituent Variations on Biological Efficacy

Variations in the N-substituent group within a molecular scaffold can significantly influence a compound's affinity, potency, and efficacy at biological targets nih.gov. Studies on other classes of compounds, such as opioid receptor ligands, have demonstrated that changes to the N-substituent can alter binding modes and lead to different pharmacological profiles (e.g., agonist vs. antagonist activity) nih.gov. While direct experimental data on N-substituent variations in this compound and their impact on biological efficacy is not explicitly detailed in the search results, the principle suggests that modifying the group attached to the nitrogen atom(s) in this compound would likely alter its biological activity. This could involve changes in steric bulk, electronic properties, or the ability to form hydrogen bonds, all of which can affect interactions with target molecules. Research on the synthesis of nitrogen-containing heterocycles, prevalent in many biologically active natural products and pharmaceuticals, highlights the importance of exploring N-substituent effects in drug design google.com.

Role of the Bis-Pyridine Moiety in Bioactivity

This compound is characterized as a bis-pyridine alkaloid capes.gov.bracs.org. The pyridine (B92270) scaffold is a prevalent structural motif in many biologically active compounds and pharmaceuticals, known for its diverse biological activities researchgate.netrsc.org. The presence of two pyridine rings in this compound suggests that this bis-pyridine moiety likely plays a crucial role in its bioactivity capes.gov.brresearchgate.netrsc.org. Pyridine rings can participate in various interactions with biological targets, including pi-pi stacking interactions, hydrogen bonding (through the nitrogen atom), and hydrophobic interactions researchgate.net. The specific arrangement and substitution pattern of these two pyridine rings within the this compound structure would be expected to dictate its binding orientation and affinity to its biological target(s). The importance of substituted pyridines as building blocks in medicinal chemistry underscores the significance of this moiety in the nakinadine structure researchgate.net.

Comparative SAR Across the Nakinadine Family (A-F)

The nakinadine family includes several related alkaloids, Nakinadines A-F, isolated from Amphimedon sp. sponges acs.org. Comparing the structures and biological activities across this family is essential for a comprehensive SAR understanding acs.org. While detailed comparative biological data for all members (A-F) is not provided in the search results, the isolation and structural elucidation of these related compounds indicate that subtle structural differences exist between them acs.org. These variations, such as differences in the length or saturation of the alkyl chain, modifications to the β-amino acid moiety, or alterations in the bis-pyridine system, would be expected to result in differing biological profiles. Studies focusing on the synthesis of specific members like Nakinadine B highlight the ongoing interest in understanding these compounds mdpi.comchem960.comchem960.com. Comparative SAR studies within the nakinadine family would involve assessing the potency of each member in relevant biological assays to correlate structural variations with observed activity differences.

Rational Design of Nakinadine Analogues for Enhanced Activity

Rational drug design involves using the understanding of SAR to design and synthesize new compounds with improved biological activity and pharmacological properties brazilianjournals.com.br. Based on SAR studies of this compound and its naturally occurring derivatives, researchers can rationally design and synthesize analogues with targeted structural modifications brazilianjournals.com.br. This process might involve altering the β-amino acid portion, modifying the linker chain, changing the substitution pattern on the pyridine rings, or exploring isosteric replacements brazilianjournals.com.br. The goal is to create compounds with enhanced potency, improved selectivity for a particular biological target, better pharmacokinetic properties, or reduced toxicity brazilianjournals.com.br. Tools like computational modeling and in silico assays can aid in this rational design process by predicting how structural changes might affect binding affinity and other relevant parameters brazilianjournals.com.brmdpi.comresearchgate.net. The successful synthesis of analogues and subsequent biological evaluation are critical steps in validating the rational design approach brazilianjournals.com.br.

Biosynthetic Investigations of Nakinadine Alkaloids

Proposed Biosynthetic Pathways

While a specific, experimentally confirmed biosynthetic pathway for Nakinadine A in Amphimedon sp. is not described in the search results, the structural components suggest possible origins. Nakinadine alkaloids feature an α-phenyl-β-amino acid coupled with a long aliphatic chain terminating in a pyridin-3-yl group acs.org.

The β-amino acid moiety is a key structural element. β-Amino acids in natural products can be formed through various enzymatic mechanisms from α-amino acids, such as L-glutamate, L-aspartate, and L-phenylalanine rsc.org. These mechanisms can include aminomutase-type reactions, glutamate (B1630785) mutase-type reactions, decarboxylation of specific amino acids, Michael addition of ammonia (B1221849) or amino groups, and aminotransferase-type reactions rsc.org. Given the α-phenyl-β-amino acid structure in nakinadines, L-phenylalanine is a plausible precursor for this portion of the molecule rsc.org.

The long aliphatic chain with a terminal pyridine (B92270) ring suggests a separate biosynthetic origin. Pyridine alkaloids in marine organisms can arise from various pathways, although specific pathways for the pyridin-3-yl moiety found in nakinadines are not explicitly detailed in the provided context. Some studies mention the biosynthesis of other types of pyridine alkaloids or the involvement of sponge-associated microorganisms in producing complex metabolites mdpi.comidexlab.com. The incorporation of carbon and nitrogen by Amphimedon sp., and the potential role of symbionts in terpene biosynthesis, are noted in the context of other metabolites from the genus, hinting at the complex metabolic capabilities within the sponge or its associated microbiome mdpi.com.

A hypothetical pathway could involve the biosynthesis of the α-phenyl-β-amino acid unit and the pyridine-containing aliphatic chain separately, followed by their enzymatic coupling. The formation of the β-amino acid could involve a transformation of L-phenylalanine. The long chain with the pyridine ring might originate from fatty acid biosynthesis pathways with a pyridine precursor incorporated or modified. The final step would likely involve the formation of the amide bond between the carboxyl group of the β-amino acid and the amino group of the long-chain amine.

Precursor Incorporation Studies (if available)

No specific studies detailing precursor incorporation experiments for this compound or other nakinadine alkaloids in Amphimedon sp. were found within the provided search results. Research efforts highlighted focus on the chemical synthesis of these compounds from defined starting materials, rather than elucidating their natural biosynthesis through the feeding of isotopically labeled precursors to the producing organism acs.orgscilit.comacs.org.

Enzymatic Systems Involved in Nakinadine Biosynthesis (if available)

Information regarding the specific enzymatic systems responsible for the biosynthesis of Nakinadine alkaloids in Amphimedon sp. is not available in the provided search results. While the general types of enzymes involved in β-amino acid formation (e.g., aminomutases, aminotransferases) are discussed in the context of other natural products rsc.org, the particular enzymes catalyzing the steps in the nakinadine pathway, including the formation of the α-phenyl-β-amino acid, the synthesis of the pyridine-containing aliphatic chain, and the coupling reaction, are not identified. Studies on the biosynthesis of other natural products containing β-amino acids highlight the role of specific adenylation enzymes in incorporating these units into larger structures, but this is discussed in the context of nonribosomal peptides and polyketides, not specifically nakinadines researchgate.net. The search results primarily discuss enzymes in the context of chemical synthesis strategies, such as the use of enzymatic reactions for creating chiral intermediates mdpi.com.

Future Research Directions and Preclinical Translational Potential

Elucidation of Specific Molecular Targets and Mechanisms of Action in vitro

Understanding the specific molecular targets and mechanisms through which Nakinadine A exerts its biological effects in vitro is a critical area for future research. While some studies have investigated the activities of related compounds like Nakinadine B, the detailed molecular interactions of this compound itself require further investigation.

Molecular docking studies have been employed to predict the interaction between ligands, such as natural compounds, and target proteins, offering insights into binding affinity, key residues, and potential mechanisms of action. researchgate.netfrontiersin.org One study using computational screening identified Nakinadine B as a potential quorum sensing antagonist, showing stable interaction with bacterial receptors LasR and CviR in molecular dynamic simulations. researchgate.net Nakinadine B demonstrated interactions with PqsE and CviR, with XP GScore values of -7.442 kcal/mol and -10.34 kcal/mol, respectively. researchgate.net These findings suggest that Nakinadine B may modulate quorum sensing, potentially reducing the virulence factors of drug-resistant bacteria. researchgate.net While this provides insight into a related compound, dedicated studies are needed to determine if this compound shares these specific targets or interacts with other molecular pathways.

Future in vitro research should aim to experimentally validate predicted targets and explore the downstream cellular effects triggered by this compound binding. Techniques such as pull-down assays, enzyme inhibition studies, and cellular signaling pathway analysis will be crucial in this endeavor.

Development of Advanced Synthetic Strategies for Nakinadine Analogues

The structural complexity of natural products like this compound can pose challenges for large-scale production and the generation of diverse analogues for structure-activity relationship studies. ijpsjournal.comfrontiersin.org Developing advanced synthetic strategies is essential to overcome these limitations.

Synthetic approaches for related natural products and pyridine-based compounds have been explored, providing a foundation for developing strategies for this compound and its analogues. For instance, asymmetric synthetic routes have been developed for compounds like (-)-Nakinadine B. chem960.comchem960.comresearchgate.net Research on the synthesis of other complex natural product scaffolds, such as indolizidine cores and 1,3-oxathiolane (B1218472) nucleoside analogues, highlights various methodologies including domino synthetic approaches, enzymatic methods, and stereoselective couplings. researchgate.netnih.gov

Future research should focus on developing efficient, cost-effective, and scalable synthetic routes for this compound. This includes exploring total synthesis, semi-synthesis from readily available precursors, and the development of modular approaches that facilitate the creation of diverse analogues with modified structures. The aim is to generate a library of this compound analogues to explore how structural variations impact biological activity and target specificity.

Exploration of Novel Biological Activities in vitro

Marine sponges, the source of this compound, are known to produce metabolites with a wide array of biological activities. mdpi.com While initial studies may have focused on certain activities, a comprehensive exploration of novel biological activities of this compound in vitro is warranted.

Previous research on this compound and related nakinadines (B-F) isolated from Amphimedon sp. has shown cytotoxicity against certain cancer cell lines in vitro. This compound exhibited cytotoxicity against L1210 murine leukemia (IC₅₀ 1.3 µg/mL) and KB human epidermoid carcinoma cells (IC₅₀ 2.5 µg/mL). mdpi.com Nakinadine B and Nakinadine C also showed cytotoxicity against L1210 murine leukemia with IC₅₀ values of 3.0 and 5.0 µg/mL, respectively, and against KB human epidermoid carcinoma cells with IC₅₀ values of 7.0 and >10 µg/mL, respectively. mdpi.com Nakinadines D-F did not show these cytotoxic activities at concentrations above 10 µg/mL. mdpi.com

Beyond cytotoxicity, future in vitro studies could investigate other potential activities, such as antimicrobial, antiviral, anti-inflammatory, or neuropharmacological effects, drawing inspiration from the diverse bioactivities observed in other Amphimedon metabolites. mdpi.com For example, purine-based alkaloids from Amphimedon sp. have shown neuropharmacological activities. mdpi.com Nakinadine B has also been investigated for anti-HCV activity, showing inhibitory activity against the NS3-4A protease-helicase enzyme and HCV replicons in vitro. dovepress.com

High-throughput screening (HTS) methodologies can be employed to efficiently screen this compound and its analogues against a broad range of biological targets and cellular models to identify novel activities.

Preclinical in vivo Studies of this compound and its most promising analogues (excluding clinical human trials)

Successful in vitro findings need to be validated in preclinical in vivo models to assess the potential therapeutic efficacy and pharmacological profile of this compound and its promising analogues in a complex biological system. Preclinical in vivo studies are a crucial step before any potential human testing. nih.govnamsa.comppd.com

These studies typically involve evaluating the efficacy of the compound in animal models of specific diseases relevant to the in vitro activities observed. For example, if in vitro studies show promising anticancer activity, in vivo studies might utilize xenograft models in mice to assess tumor growth inhibition. sachsforum.comcrownbio.com Similarly, if anti-inflammatory effects are observed in vitro, relevant animal models of inflammation would be used.

In addition to efficacy, preclinical in vivo studies assess pharmacokinetic parameters (absorption, distribution, metabolism, excretion) and pharmacodynamic responses. nih.govppd.com These studies help determine appropriate dosing regimens and provide insights into the compound's behavior in a living organism. While the search results did not provide specific details on in vivo studies for this compound, future research in this area is essential to translate in vitro findings towards potential therapeutic applications. Preclinical studies are designed to mimic conditions expected in human trials and require careful planning, including selecting appropriate animal models. ppd.com

Overcoming Challenges in Natural Product Supply for Research

The reliance on natural sources for compounds like this compound presents significant challenges for consistent and sufficient supply for research and potential development. ijpsjournal.comfrontiersin.orgnih.gov Factors such as the limited availability of the source organism (Amphimedon sponges), geographical limitations, environmental concerns related to collection, and variability in compound yield based on environmental factors can hinder research progress. ijpsjournal.comfrontiersin.orgnih.gov

Future research needs to address these supply challenges through several strategies:

Sustainable Harvesting and Aquaculture: Developing sustainable methods for harvesting Amphimedon sponges and exploring aquaculture techniques could ensure a more reliable supply while minimizing ecological impact.

Improved Isolation and Purification: Optimizing extraction and purification protocols can increase the yield of this compound from collected biomass.

Synthetic Biology and Fermentation: Exploring synthetic biology approaches and fermentation using heterologous hosts could offer an alternative and scalable method for producing this compound and its analogues. nih.gov Advances in metabolic pathway engineering and synthetic biology are transforming natural product production. nih.gov

Advanced Synthetic Chemistry: As discussed in section 8.2, developing efficient total or semi-synthetic routes can reduce the reliance on natural sources. ijpsjournal.com Consistent composition and quality can be achieved through controlled synthesis. ijpsjournal.com

Collaborations: Establishing collaborations with marine biologists, chemists, and biotechnology experts can facilitate the development and implementation of these strategies.

Addressing these challenges is crucial to ensure a consistent and scalable supply of this compound and its analogues, enabling comprehensive preclinical research and potentially paving the way for therapeutic development.

常见问题

Q. What are the critical synthetic steps for achieving stereoselective formation of (-)-(2S,3R,Z)-nakinadine A?

The synthesis involves a magnesium-mediated addition of Grignard reagents to imines under MgBr₂ catalysis. The key step is the reaction of phenylacetic ester-derived magnesium salts with imines to form chiral 2-piperidinone intermediates. Stereochemical control arises from the proposed transition state (TS) where Mg²⁺ coordinates with the imine nitrogen and ester carbonyl, enforcing a specific spatial arrangement during nucleophilic attack .

Q. How can researchers validate the reproducibility of Nakinadine A’s synthetic protocol?

Reproducibility requires strict control of:

- Reagent purity : Use freshly distilled Grignard reagents to avoid side reactions.

- Temperature : Maintain reaction conditions at -20°C to 0°C to prevent racemization.

- Analytical validation : Compare NMR (e.g., δ 3.8–4.2 ppm for piperidinone protons) and HPLC enantiomeric excess (≥95% via chiral columns) with published data .

Q. What spectroscopic techniques are essential for characterizing this compound intermediates?

- ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., J = 8–12 Hz for trans-diaxial protons in piperidinones).

- X-ray crystallography : Resolve ambiguous stereochemistry in crystalline intermediates.

- Circular Dichroism (CD) : Confirm absolute configuration by matching Cotton effects to known standards .

Advanced Research Questions

Q. How can computational methods clarify the proposed transition state (TS) in this compound’s stereoselective formation?

Density Functional Theory (DFT) calculations can model the Mg²⁺-coordinated TS to predict energy barriers and stereochemical outcomes. Compare computed NMR chemical shifts (e.g., GIAO method) with experimental data to validate the TS. Molecular dynamics simulations may further reveal solvent effects on reaction pathways .

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) for this compound derivatives?

Q. How can researchers optimize reaction yields while maintaining stereochemical fidelity?

Apply Design of Experiments (DoE) to test variables:

- Catalyst loading : Vary MgBr₂ (0.5–2.0 equiv.) to balance rate and side reactions.

- Solvent polarity : Compare THF vs. Et₂O effects on TS stabilization.

- Additive screening : Evaluate chiral auxiliaries (e.g., (-)-sparteine) for enhanced ee .

Q. What statistical approaches are recommended for analyzing kinetic data in this compound synthesis?

Use nonlinear regression to fit rate constants (e.g., Eyring equation for temperature-dependent studies). Report confidence intervals (95% CI) for activation parameters (ΔH‡, ΔS‡). For small datasets, apply bootstrapping to assess robustness .

Methodological & Contradiction Analysis

Q. How should researchers document synthetic protocols to ensure replicability?

Include in appendices:

- Detailed reagent tables : Manufacturer, lot numbers, purity (e.g., Sigma-Aldryich, MgBr₂, 99.998%, Lot #X).

- Step-by-step videos : Demonstrate critical techniques (e.g., cryogenic addition of Grignard reagents).

- Raw spectral data : Upload .cif files for crystallography and .mnova files for NMR .

Q. What analytical frameworks identify gaps in current this compound structure-activity relationship (SAR) studies?

- PICO Framework : Define Population (target receptors), Intervention (structural analogs), Comparison (bioactivity assays), Outcome (IC₅₀ trends).

- FINER Criteria : Assess if proposed SAR studies are feasible (e.g., synthetic accessibility), novel (unexplored substituents), and relevant (therapeutic potential) .

Q. How can contradictory bioactivity data from in vitro vs. in vivo studies be reconciled?

- Meta-analysis : Pool data from multiple studies using random-effects models to account for variability.

- Pharmacokinetic profiling : Measure plasma stability and metabolite formation to explain reduced in vivo efficacy .

Data Presentation & Validation

Q. What are best practices for presenting stereochemical data in publications?

- Cahn-Ingold-Prelog descriptors : Consistently use (2S,3R,Z) notation in text and figures.

- ORTEP diagrams : Include thermal ellipsoids for X-ray structures.

- Supplementary tables : List all coupling constants and NOE correlations .

Q. How should researchers address non-reproducible results in this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。